N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide is a complex organic compound featuring a dibenzofuran core with a sulfonamide group and a tetrafluoropropoxyethyl side chain
Preparation Methods
The synthesis of N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps:
Formation of the dibenzofuran core: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of the sulfonamide group: This step involves the reaction of the dibenzofuran derivative with sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the tetrafluoropropoxyethyl side chain: This is done by reacting the sulfonamide derivative with 2,2,3,3-tetrafluoropropyl bromide under suitable conditions.
Industrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The tetrafluoropropoxyethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide exerts its effects depends on its application:
Comparison with Similar Compounds
N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide can be compared with other dibenzofuran derivatives:
Dibenzo[b,d]thiophene derivatives: These compounds have similar structures but contain sulfur instead of oxygen, leading to different electronic properties.
Dibenzo[b,d]furan derivatives with different side chains: Variations in the side chain can significantly alter the compound’s reactivity and applications.
Similar compounds include:
- Dibenzo[b,d]furan-2-sulfonamide
- Dibenzo[b,d]thiophene-2-sulfonamide
- 2,2,3,3-tetrafluoropropoxy derivatives of other aromatic compounds .
Properties
Molecular Formula |
C17H15F4NO4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C17H15F4NO4S/c18-16(19)17(20,21)10-25-8-7-22-27(23,24)11-5-6-15-13(9-11)12-3-1-2-4-14(12)26-15/h1-6,9,16,22H,7-8,10H2 |
InChI Key |
UQSKXALNODZRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)NCCOCC(C(F)F)(F)F |
Origin of Product |
United States |
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